molecular formula C24H28N2O2 B12175980 2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-benzyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12175980
M. Wt: 376.5 g/mol
InChI Key: NECQPVOXHFGGKI-UHFFFAOYSA-N
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Description

2’-benzyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-benzyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the benzyl, isopropyl, and carboxamide groups. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-benzyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-benzyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2’-benzyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2’-benzyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid
  • 1,2,4-benzothiadiazine-1,1-dioxide
  • 1,2,4-oxadiazoles

Uniqueness

2’-benzyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure and the presence of multiple functional groups. This combination allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it may offer enhanced stability, selectivity, or biological activity.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-benzyl-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H28N2O2/c1-17(2)25-22(27)21-19-12-6-7-13-20(19)23(28)26(24(21)14-8-9-15-24)16-18-10-4-3-5-11-18/h3-7,10-13,17,21H,8-9,14-16H2,1-2H3,(H,25,27)

InChI Key

NECQPVOXHFGGKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4

Origin of Product

United States

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